Home > Products > Building Blocks P13849 > 1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride
1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride - 1361113-44-1

1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride

Catalog Number: EVT-1692215
CAS Number: 1361113-44-1
Molecular Formula: C12H18Cl2N4
Molecular Weight: 289.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core with a piperidine substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The dihydrochloride form indicates that it exists as a salt, enhancing its solubility and stability in various solvents.

Source

This compound is synthesized from readily available precursors and has been studied for its various applications in scientific research, particularly in the fields of pharmacology and organic chemistry.

Classification

1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride falls under the classification of heterocyclic compounds, specifically within the subgroup of pyrazolopyridines. Its structure features both a pyrazole ring and a pyridine ring, making it part of a larger family of bicyclic compounds.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride can be achieved through several synthetic routes. Common approaches include:

  1. Cyclization Reactions: The formation of the pyrazolo[3,4-b]pyridine core typically involves cyclization reactions of appropriate precursors under acidic or basic conditions.
  2. Nucleophilic Substitution: The introduction of the piperidine ring is often accomplished via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyrazolopyridine core.
  3. Salt Formation: The final step involves treating the intermediate compound with hydrochloric acid to produce the dihydrochloride salt.

Technical Details

The synthetic routes may vary based on the desired yield and purity. Industrial methods often utilize continuous flow chemistry and automated systems to enhance efficiency and reduce costs while minimizing waste.

Molecular Structure Analysis

Structure

The molecular formula for 1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride is C11H16Cl2N4C_{11}H_{16}Cl_{2}N_{4}, with a molecular weight of approximately 275.17 g/mol.

Structural Data

  • IUPAC Name: 6-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine;dihydrochloride
  • InChI Key: LHDQMNGKUIHEIR-UHFFFAOYSA-N
  • Canonical SMILES: C1CC(CNC1)C2=NC3=C(C=C2)C=NN3.Cl.Cl

This structure illustrates the unique arrangement of atoms within the compound, highlighting its potential reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride can undergo several types of chemical reactions:

  1. Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic or electrophilic substitutions can occur at various positions on the pyrazolo or piperidine rings.

Technical Details

The choice of reagents and conditions significantly affects the reaction outcomes:

  • Oxidation Conditions: Typically carried out in acidic or neutral environments.
  • Reduction Conditions: Sodium borohydride is commonly used in methanol.
  • Substitution Conditions: Often requires halogenated derivatives or nucleophiles like amines or thiols.
Mechanism of Action

The mechanism of action for 1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems.

Process

Upon binding to its target, this compound may inhibit enzymatic activity or modulate signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer properties. The specific interactions depend on the structural features that allow it to fit into active sites on proteins.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water due to its dihydrochloride form.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of heterocyclic compounds, including susceptibility to oxidation and reduction reactions.
Applications

1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride has several significant applications:

Scientific Uses

  • Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases, including cancer and inflammatory disorders.
  • Biological Research: Used as a tool compound to study enzyme inhibition and signaling pathways.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.

This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and drug discovery.

Introduction to Pyrazolo[3,4-b]pyridine Derivatives in Targeted Therapeutics

Role of Pyrazolo[3,4-b]pyridine Scaffolds in Kinase Inhibition

The pyrazolo[3,4-b]pyridine nucleus serves as a bioisostere for purine nucleobases, enabling competitive occupation of ATP-binding pockets in kinase catalytic domains. This scaffold achieves high-affinity binding through:

  • Complementary Hydrogen Bonding: The pyridine nitrogen (N2) and adjacent carbon (C3) form canonical hinge-region hydrogen bonds with kinase backbone residues (e.g., Gly605 in Mps1 kinase) [5] [9].
  • Planar Aromatic Surface: The fused bicyclic system engages in π-stacking interactions with hydrophobic gatekeeper residues.
  • Substituent Vectoring: Position C3 provides a critical vector for attaching solubilizing groups or deep-pocket binding motifs, with piperidin-3-yl substitution enabling projection into allosteric regions [5].

Recent studies demonstrate exceptional kinase inhibition when this core is optimized. For instance, pyrazolo[3,4-b]pyridine derivatives targeting Monopolar Spindle 1 (Mps1/TTK) kinase exhibit low-nanomolar potency (IC₅₀ = 2.596 nM for compound 31), significantly inhibiting proliferation in breast cancer (MDA-MB-468) and leukemia (MV4-11) models [9]. The selectivity profile across 606 wild-type kinases at 1 μM concentration further validates scaffold specificity [9].

Table 1: Substitution Patterns in Clinically Explored Pyrazolo[3,4-b]pyridine Kinase Inhibitors

PositionCommon SubstituentsFrequency (%)Biological Impact
N1Methyl31.78%Enhanced metabolic stability and membrane permeability
N1Aryl groups15.17%Extended π-system for hydrophobic pocket engagement
C3Hydrogen30.83%Minimal steric hindrance for hinge binding
C3Methyl46.77%Moderate lipophilicity increase without conformational penalty
C3Piperidinyl<5%Vector for salt formation and targeting allosteric sites

Data derived from SciFinder analysis of >300,000 compounds [2]

TRK Family Kinases as Therapeutic Targets in Oncology

Tropomyosin receptor kinases (TRKA, TRKB, TRKC encoded by NTRK1, NTRK2, NTRK3) constitute critical signaling nodes in neuronal development and oncogenesis. These receptors dimerize upon neurotrophin binding, activating downstream pathways (PI3K, RAS/MAPK/ERK, PLC-γ) that drive proliferation and survival [3] [10]. Oncogenic activation occurs primarily through:

  • Gene Fusions: Chromosomal rearrangements creating 5' partner-NTRK chimeras (e.g., ETV6-NTRK3, TPM3-NTRK1) resulting in ligand-independent dimerization
  • Overexpression: Transcriptional upregulation in breast, lung, and colorectal carcinomas
  • Point Mutations: Activating substitutions in kinase domains (e.g., TRKA-G667C)

While NTRK fusions occur in <1% of common carcinomas, their prevalence exceeds 90% in rare tumors like secretory breast carcinoma and infantile fibrosarcoma [10]. This genomic context creates a therapeutic window for TRK inhibition. First-generation TRK inhibitors (larotrectinib, entrectinib) demonstrate unprecedented response rates (>75%) in NTRK-fusion positive cancers regardless of histology, validating the "tumor-agnostic" paradigm [3] [10]. However, acquired resistance via solvent-front mutations (TRKA-G595R, TRKC-G623R) necessitates next-generation inhibitors with alternative chemotypes.

Table 2: Clinically Advanced TRK Inhibitors and Their Structural Features

CompoundCore StructureDevelopment StatusKey Pharmacological Properties
Larotrectinib (LOXO-101)Pyrazolo[1,5-a]pyrimidineFDA-approved (2018)Pan-TRK inhibitor; CNS penetration
EntrectinibIndazoleFDA-approved (2019)TRK/ROS1/ALK inhibition
Selitrectinib (LOXO-195)Pyrazolo[1,5-a]pyrimidinePhase IIAddresses solvent-front mutations
Repotrectinib (TPX-0005)Macrocyclic pyrazolo[1,5-a]pyridinePhase I/IIOvercomes G595R/G667C mutations

Source: Pharmacological reviews and clinical trial reports [3] [10]

Rationale for Piperidine Substitution in Heterocyclic Drug Design

The strategic incorporation of piperidine at C3 of pyrazolo[3,4-b]pyridine leverages distinct pharmaceutical advantages:

  • Conformational Modulation: The chair-boat equilibrium of the piperidine ring enables adaptive binding to protein targets. The basic nitrogen (pKₐ ~10.5) facilitates salt formation (e.g., dihydrochloride salts) enhancing crystallinity and aqueous solubility [4] [7].
  • Synthetic Versatility: Piperidine-3-yl groups serve as platforms for late-stage diversification via N-alkylation, reductive amination, or acylation. This enables rapid SAR exploration without re-engineering the core scaffold [4].
  • Pharmacophore Projection: The 3D orientation of the piperidine nitrogen projects into solvent-exposed regions or allosteric pockets inaccessible to planar scaffolds. Molecular modeling confirms this vector improves selectivity against off-target kinases [5] [9].
  • Metabolic Resilience: Piperidine rings resist oxidative metabolism better than acyclic amines, reducing clearance pathways. This translates to improved oral bioavailability as evidenced by preclinical PK studies of piperidine-containing Mps1 inhibitors [9].

The stereochemical environment of piperidin-3-yl substitution is particularly consequential. Computational analyses reveal distinct binding modes for (R)- and (S)-enantiomers in kinase ATP pockets due to differential hydrogen bonding networks [4]. In 1-methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride, the basic nitrogen's protonation state modulates membrane permeability (neutral form) versus target engagement (protonated form) [7].

Table 3: Impact of Piperidine Substitution on Drug Properties

ParameterPiperidine AdvantageStructural Basis
Solubility>10-fold increase in hydrochloride saltsIonizable amine (pKₐ 10.5) enables salt formation
Selectivity5-100x kinase selectivity index3D projection avoids conserved ATP-pocket residues
Synthetic Yield70-85% in reductive aminationSterically unhindered amine facilitates reactions
Metabolic Stabilityt₁/₂ > 120 min in microsomesResistance to CYP3A4-mediated oxidation
Conformational FlexibilityΔG = 4-8 kJ/mol for ring flipChair-boat transition enables target complementarity

Data compiled from piperidine drug development studies [4] [7]

Properties

CAS Number

1361113-44-1

Product Name

1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride

IUPAC Name

1-methyl-3-piperidin-3-ylpyrazolo[3,4-b]pyridine;dihydrochloride

Molecular Formula

C12H18Cl2N4

Molecular Weight

289.2 g/mol

InChI

InChI=1S/C12H16N4.2ClH/c1-16-12-10(5-3-7-14-12)11(15-16)9-4-2-6-13-8-9;;/h3,5,7,9,13H,2,4,6,8H2,1H3;2*1H

InChI Key

DVSRABQBLNJRQO-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CCCNC3.Cl.Cl

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CCCNC3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.